molecular formula C14H13ClO5 B5755214 methyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate

methyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate

Cat. No. B5755214
M. Wt: 296.70 g/mol
InChI Key: RZPLGRPRZULKCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate, also known as MECA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MECA belongs to the class of coumarin derivatives and has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The exact mechanism of action of methyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate is not fully understood. However, it has been proposed that methyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate exerts its biological activities by modulating various signaling pathways. methyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammatory responses. methyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in the regulation of cellular energy metabolism. Furthermore, methyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been found to inhibit the activity of histone deacetylases (HDACs), enzymes that play a role in the regulation of gene expression.
Biochemical and Physiological Effects:
methyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been shown to possess a wide range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in various cell types. methyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has also been found to scavenge free radicals and protect cells from oxidative stress. In addition, methyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. methyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has also been found to modulate the activity of various enzymes, including HDACs and AMPK.

Advantages and Limitations for Lab Experiments

Methyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has several advantages for lab experiments. It is relatively easy to synthesize and is available in high purity and yield. methyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has also been found to possess a wide range of biological activities, making it a versatile tool for studying various cellular processes. However, there are also some limitations to using methyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate in lab experiments. methyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has not been extensively studied in vivo, and its pharmacokinetic and pharmacodynamic properties are not well understood. Furthermore, methyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been found to be cytotoxic at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on methyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate. One area of interest is the development of methyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate derivatives with improved pharmacokinetic and pharmacodynamic properties. Another area of interest is the investigation of the molecular mechanisms underlying the biological activities of methyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate. Furthermore, the potential therapeutic applications of methyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate in various diseases, including cancer and inflammatory disorders, warrant further investigation. Finally, the development of novel synthetic methods for methyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate and its derivatives may enable the production of large quantities of these compounds for research and therapeutic purposes.

Synthesis Methods

Methyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate can be synthesized by the reaction of ethyl chloroacetate with 6-chloro-4-ethylcoumarin in the presence of a base such as potassium carbonate. The resulting product is then treated with methanol and hydrochloric acid to yield methyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate in high purity and yield.

Scientific Research Applications

Methyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, antioxidant, and anticancer properties. methyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in various cell types. methyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has also been found to scavenge free radicals and protect cells from oxidative stress. In addition, methyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

properties

IUPAC Name

methyl 2-(6-chloro-4-ethyl-2-oxochromen-7-yl)oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO5/c1-3-8-4-13(16)20-11-6-12(10(15)5-9(8)11)19-7-14(17)18-2/h4-6H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZPLGRPRZULKCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate

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